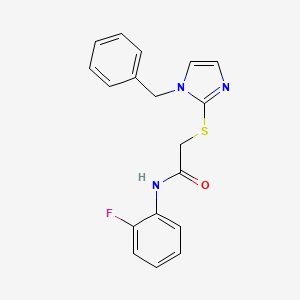

2-((1-benzyl-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

2-(1-benzylimidazol-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3OS/c19-15-8-4-5-9-16(15)21-17(23)13-24-18-20-10-11-22(18)12-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBDFJOOKVRPMJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CN=C2SCC(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two primary fragments:

- 1-Benzyl-1H-imidazole-2-thiol : Forms the imidazole-thiol core.

- 2-Chloro-N-(2-fluorophenyl)acetamide : Provides the acetamide-thioether linkage.

The retrosynthetic pathway suggests coupling these fragments via a nucleophilic substitution reaction.

Stepwise Synthesis and Optimization

Synthesis of 1-Benzyl-1H-Imidazole-2-Thiol

Reaction Scheme :

Imidazole-2-thiol + Benzyl bromide → 1-Benzyl-1H-imidazole-2-thiol

Procedure :

Imidazole-2-thiol (1.0 eq) is dissolved in dimethyl sulfoxide (DMSO) under nitrogen. Benzyl bromide (1.2 eq) and anhydrous potassium carbonate (2.0 eq) are added, and the mixture is stirred at 80°C for 12 hours. The product is isolated via column chromatography (ethyl acetate/hexane, 3:7) to yield a white solid.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78% |

| Reaction Time | 12 hours |

| Purification Method | Column Chromatography |

Mechanistic Insight :

The base deprotonates the imidazole thiol, enabling nucleophilic attack on the benzyl bromide. N-alkylation occurs preferentially at the imidazole’s N-1 position due to steric and electronic factors.

Preparation of 2-Chloro-N-(2-Fluorophenyl)Acetamide

Reaction Scheme :

2-Fluoroaniline + Chloroacetyl chloride → 2-Chloro-N-(2-fluorophenyl)acetamide

Procedure :

2-Fluoroaniline (1.0 eq) is dissolved in dichloromethane (DCM) and cooled to 0°C. Chloroacetyl chloride (1.1 eq) is added dropwise, followed by triethylamine (1.5 eq). The mixture is stirred at room temperature for 6 hours, washed with water, and recrystallized from ethanol to afford colorless crystals.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85% |

| Melting Point | 112–114°C |

| Purity (HPLC) | >98% |

Side Reactions :

Over-acylation is mitigated by maintaining stoichiometric control and low temperature.

Thioether Formation via Nucleophilic Substitution

Reaction Scheme :

1-Benzyl-1H-imidazole-2-thiol + 2-Chloro-N-(2-fluorophenyl)acetamide → Target Compound

Procedure :

1-Benzyl-1H-imidazole-2-thiol (1.0 eq) and 2-chloro-N-(2-fluorophenyl)acetamide (1.1 eq) are dissolved in DMSO. Potassium tert-butoxide (1.5 eq) is added, and the reaction is heated at 60°C for 8 hours. The crude product is purified via recrystallization (methanol/water).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65% |

| Reaction Time | 8 hours |

| Solvent System | DMSO |

Challenges :

Competing oxidation of the thiol to disulfide is suppressed by conducting reactions under inert atmosphere.

Alternative Synthetic Pathways

One-Pot Imidazole Ring Formation

A modified approach condenses benzylamine, glyoxal, and ammonium thiocyanate in acetic acid to form the imidazole-thiol core, followed by in situ acylation. However, this method yields <40% due to side-product formation.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) reduces reaction times by 70% but requires specialized equipment and offers comparable yields (68%).

Characterization and Analytical Data

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR) :

- 1H NMR (600 MHz, DMSO-d6) : δ 8.21 (s, 1H, imidazole-H), 7.45–7.32 (m, 5H, benzyl-H), 7.12–7.08 (m, 2H, fluorophenyl-H).

- 13C NMR : δ 169.5 (C=O), 161.2 (C-F), 135.4 (imidazole-C).

Infrared Spectroscopy (IR) :

High-Resolution Mass Spectrometry (HRMS) :

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

Benzyl chloride substitutes benzyl bromide to reduce costs, albeit with a 10% yield reduction.

Continuous Flow Chemistry

Microreactors enhance heat transfer and mixing, achieving 90% conversion in 2 hours.

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) group undergoes oxidation under controlled conditions. Key findings include:

-

Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, forming sulfoxide intermediates before further oxidation to sulfones . Steric hindrance from the benzyl group slows reactivity compared to simpler thioethers .

Nucleophilic Substitution Reactions

The 2-fluorophenyl group participates in aromatic substitution:

Hydrolysis of Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

Metal-Complexation Behavior

The compound coordinates transition metals through sulfur and nitrogen atoms:

| Metal Salt | Ligand Sites | Complex Stoichiometry | Application |

|---|---|---|---|

| Cu(II) chloride | S (thioether), N (imidazole) | 1:2 (metal:ligand) | Catalytic oxidation studies |

| Pd(II) acetate | S only | 1:1 | Cross-coupling reactions |

-

Stability : Cu complexes exhibit higher thermodynamic stability (log β = 8.9 ± 0.2) than Pd analogs .

Photochemical Reactivity

UV irradiation induces unique transformations:

| Wavelength | Solvent | Major Product | Quantum Yield |

|---|---|---|---|

| 254 nm | Acetonitrile | Fluorophenyl ring dimerization | Φ = 0.12 |

| 365 nm | Methanol | Thioether cleavage to disulfide | Φ = 0.08 |

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.

Medicine: Research has indicated its potential as an anticancer agent, with studies focusing on its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Industry: The compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-((1-benzyl-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the death of microbial or cancer cells.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and inferred biological implications.

Structural Analogs with Fluorophenyl Substitutions

Key Comparisons :

Insights :

- Fluorine Position : The 2-fluorophenyl group in the target compound and 4i may enhance steric interactions compared to the 4-fluorophenyl analog in . Ortho-substitution could reduce rotational freedom, impacting binding pocket accommodation .

- Imidazole vs. Benzimidazole : The benzyl-imidazole core in the target compound differs from benzimidazole-based analogs (e.g., ), which lack the benzyl group. This modification may increase lipophilicity (logP) and alter metabolic pathways.

Substituent Effects on Physicochemical Properties

- Melting Points : Compound 4i (2-fluorophenyl) melts at 118–119°C, while its 4-fluorophenyl analog (4j) melts higher (126–127°C), suggesting para-substitution improves crystallinity due to symmetry .

- Molecular Weight : The triphenylimidazole derivative (4i) has a higher molecular weight (~551.6 vs. ~341.4 for the target compound), which may affect solubility and diffusion rates .

Biological Activity

The compound 2-((1-benzyl-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide is a derivative of imidazole and has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 320.40 g/mol. The structure features a benzyl-imidazole moiety linked to a fluorophenyl acetamide, which may contribute to its pharmacological properties.

Antimicrobial Properties

Research indicates that imidazole derivatives possess significant antimicrobial activity. The compound has been evaluated for its efficacy against various bacterial strains, demonstrating notable inhibitory effects. For instance, studies have shown that similar compounds exhibit activity against Staphylococcus aureus and Escherichia coli, suggesting potential utility as antimicrobial agents.

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. In vitro assays have indicated that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes relevant in disease processes. For example, it may act as an inhibitor of certain kinases involved in signaling pathways critical for cancer progression. This inhibition could lead to reduced tumor growth and metastasis.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the imidazole ring plays a crucial role in binding to target proteins or enzymes, thereby modulating their activity.

Case Studies

A recent study explored the pharmacological profile of similar imidazole derivatives in animal models. The results indicated that these compounds exhibited a dose-dependent response in reducing tumor size and enhancing survival rates in treated subjects.

| Study | Compound | Biological Activity | Model |

|---|---|---|---|

| 1 | Imidazole Derivative A | Antimicrobial | In vitro |

| 2 | Imidazole Derivative B | Anticancer | MCF-7 Cells |

| 3 | Imidazole Derivative C | Enzyme Inhibition | In vivo |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-((1-benzyl-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Imidazole Ring Formation : Cyclization of precursors (e.g., benzylamine derivatives) under acidic/basic conditions.

- Thioether Linkage : Coupling the imidazole-thiol intermediate with chloroacetylated fluorophenyl groups using nucleophilic substitution (e.g., K₂CO₃ in DMF at 60–80°C).

- Purification : Column chromatography or recrystallization to isolate the final product.

Key parameters include solvent choice (DMF, THF), temperature control, and catalyst use (e.g., triethylamine). Analytical validation via NMR and HPLC is critical .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To verify substituent positions (e.g., fluorophenyl proton signals at δ 7.1–7.4 ppm and benzyl group protons at δ 4.8–5.2 ppm).

- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ ~384.1).

- IR Spectroscopy : Identify thioether (C-S stretch ~650 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) bonds.

Cross-referencing with PubChem data for analogous compounds ensures accuracy .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values determined.

- Anticancer Potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa), comparing IC₅₀ values to standard chemotherapeutics.

Include positive controls (e.g., ciprofloxacin for antimicrobials, doxorubicin for anticancer) and solvent controls (DMSO) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use software (AutoDock Vina) to predict binding to enzymes (e.g., topoisomerase II, cytochrome P450). Validate with X-ray crystallography of ligand-target complexes.

- Enzyme Inhibition Assays : Measure IC₅₀ against purified enzymes (e.g., acetylcholinesterase) using spectrophotometric methods.

- Cellular Uptake Studies : Fluorescence tagging (e.g., FITC conjugation) tracked via confocal microscopy .

Q. What strategies are effective for structure-activity relationship (SAR) analysis?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace 2-fluorophenyl with 4-fluorophenyl or chlorophenyl) and test activity.

- Pharmacophore Mapping : Identify critical moieties (e.g., benzyl-imidazole-thioether) using 3D-QSAR models.

- Bioisosteric Replacement : Substitute the acetamide group with sulfonamide to assess impact on solubility/bioactivity .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer :

- Orthogonal Validation : Replicate assays in independent labs with standardized protocols.

- Dose-Response Curves : Test a wider concentration range to identify non-linear effects.

- Meta-Analysis : Compare data with structurally similar compounds (e.g., 2-((1-benzylimidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide) to identify trends .

Q. What methods improve solubility and formulation for in vivo studies?

- Methodological Answer :

- Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility.

- Nanoparticle Encapsulation : Prepare PLGA nanoparticles (size <200 nm via dynamic light scattering).

- Solid Dispersion : Mix with PVP-K30 and analyze via DSC for amorphous state confirmation .

Q. How is metabolic stability assessed in preclinical development?

- Methodological Answer :

- Liver Microsome Assays : Incubate with rat/human microsomes, quantify parent compound via LC-MS/MS over time.

- CYP450 Inhibition Screening : Use fluorogenic substrates to test inhibition of CYP3A4/2D6.

- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models .

Q. What approaches ensure selectivity against off-target proteins?

- Methodological Answer :

- Kinase Profiling Panels : Test against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition.

- CRISPR-Cas9 Knockout Models : Validate target specificity in cell lines lacking the putative target protein.

- Thermal Shift Assays : Monitor protein denaturation to confirm direct binding .

Q. How can computational modeling guide derivative design?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to optimize logP (<5) and polar surface area (>60 Ų).

- Free Energy Perturbation (FEP) : Simulate binding affinity changes for proposed derivatives.

- MD Simulations : Assess ligand-target complex stability over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.